molecular formula C5H12O3 B6227533 2-(methoxymethyl)propane-1,3-diol CAS No. 5164-20-5

2-(methoxymethyl)propane-1,3-diol

Cat. No.: B6227533
CAS No.: 5164-20-5
M. Wt: 120.15 g/mol
InChI Key: WCOCACOWLDIOSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)propane-1,3-diol typically involves the reaction of glycerol with methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where glycerol and methanol are mixed with an acid catalyst under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methoxymethyl)propane-1,3-diol has diverse applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the preparation of biological buffers and reagents.

    Medicine: Investigated for its potential use in drug formulations and delivery systems.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the methoxymethyl group participates in the formation of new chemical bonds. Additionally, its hydroxyl groups can form hydrogen bonds, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol, 3-methoxy-: Similar structure but different functional group positioning.

    2-Methyl-1,3-propanediol: Contains a methyl group instead of a methoxymethyl group.

    2-Hydroxymethyl-1,3-propanediol: Has an additional hydroxyl group

Uniqueness

2-(Methoxymethyl)propane-1,3-diol is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular reactivity and solubility are advantageous .

Properties

CAS No.

5164-20-5

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

2-(methoxymethyl)propane-1,3-diol

InChI

InChI=1S/C5H12O3/c1-8-4-5(2-6)3-7/h5-7H,2-4H2,1H3

InChI Key

WCOCACOWLDIOSI-UHFFFAOYSA-N

Canonical SMILES

COCC(CO)CO

Purity

95

Origin of Product

United States

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